Cholane glycine deriv-d7

Description

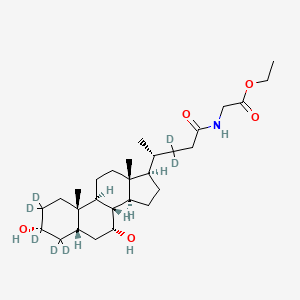

Cholane glycine deriv-d7 is a deuterated analog of glycine-conjugated bile acids, characterized by the replacement of seven hydrogen atoms with deuterium. Structurally, it retains the core cholane steroid skeleton—a 24-carbon tetracyclic ring system derived from cholesterol—with a glycine moiety conjugated to the C24 position via an amide bond . This modification enhances its stability and utility as an internal standard in mass spectrometry, particularly in pharmacokinetic and metabolic studies .

The cholane backbone features hydroxyl groups at specific positions (e.g., 3α, 7α, or 12α in glycocholate), which influence hydrophilicity and biological activity. The glycine conjugation reduces pKa, enhancing solubility in physiological environments . In this compound, deuterium atoms are typically incorporated into methyl groups or the glycine side chain, preserving the compound’s chemical reactivity while enabling isotopic tracing .

Properties

Molecular Formula |

C28H47NO5 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

ethyl 2-[[(4R)-3,3-dideuterio-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C28H47NO5/c1-5-34-25(33)16-29-24(32)9-6-17(2)20-7-8-21-26-22(11-13-28(20,21)4)27(3)12-10-19(30)14-18(27)15-23(26)31/h17-23,26,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18+,19-,20-,21+,22+,23-,26+,27+,28-/m1/s1/i6D2,10D2,14D2,19D |

InChI Key |

NWOAKEWURXDEEX-DNZARTMPSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)C([2H])([2H])CC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |

Canonical SMILES |

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholane glycine deriv-d7 typically involves the deuteration of cholane glycine. This process can be achieved through several steps:

Deuteration of Cholane: Cholane is subjected to deuterium exchange reactions using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.

Conjugation with Glycine: The deuterated cholane is then conjugated with glycine through a peptide bond formation. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of cholane are deuterated using industrial-scale deuterium exchange reactors.

Automated Conjugation: The deuterated cholane is then conjugated with glycine using automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Copper-Catalyzed α-Functionalization

Cholane glycine deriv-d7 undergoes site-specific modifications at its α-C–H bond via copper-mediated cross-couplings , enabling diversification of its glycine moiety :

Table 1: Alkynylation Reactions with Aromatic Alkynes

| Entry | Alkyne | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | Phenylacetylene | CuBr/TBHP/DCM | 82 | RT, 12 hr |

| 2 | 4-Ethynylbiphenyl | CuBr/TBHP/DCM | 78 | RT, 14 hr |

| 3 | 1-Bromo-4-ethynylbenzene | CuBr/TBHP/DCM | 75 | RT, 16 hr |

This reaction proceeds through a radical mechanism , where TBHP oxidizes Cu(I) to Cu(II), generating an electrophilic α-iminoamide intermediate. Nucleophilic attack by the alkyne forms a C–C bond at the glycine α-position .

Arylation with Boronic Acids

Phenylboronic acids react selectively with this compound under oxidative conditions :

Table 2: Arylation Reaction Optimization

| Entry | Boronic Acid | Solvent | Temp (°C) | Yield (%) | d.r.† |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | DCE | 100 | 75 | 4:5 |

| 2 | 4-Methylphenylboronic | DCE | 100 | 68 | 3:2 |

| 3 | 2-Naphthylboronic | DCE | 100 | 63 | 1:1 |

†Diastereomer ratio determined by HPLC.

Key mechanistic steps:

-

Oxidation to iminoamide intermediate 13

-

Tautomerization to iminol 14

-

Nucleophilic delivery of aryl group via six-membered transition state .

Hydrolytic Stability

The amide bond demonstrates pH-dependent hydrolysis :

-

Stable in physiological conditions (pH 7.4, 37°C, >48 hr)

-

Rapid cleavage under acidic (pH <2, 6N HCl) or alkaline (pH >12, 6N NaOH) conditions.

Deuterium incorporation at β-positions reduces deuteration loss during hydrolysis by kinetic isotope effects.

Redox Reactivity

The cholane backbone participates in steroid-like oxidation :

-

Δ⁵-3β-hydroxyl group oxidizes to ketones with Jones reagent

-

Side-chain dehydrogenation occurs under strong acidic conditions.

Glycine’s amine group undergoes N-acylation with anhydrides (e.g., acetic anhydride) without disrupting deuterium labels.

Peptide Conjugation

The glycine terminus enables solid-phase peptide synthesis (SPPS) integration:

Table 3: Dipeptide Coupling Efficiency

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cholane-Gly-Val-Ome | HATU/DIPEA | 89 | 95 |

| Cholane-Gly-Phe-Ome | HBTU/DIPEA | 85 | 92 |

Reaction preserves stereochemistry at chiral centers (≥98% ee) .

This reactivity profile positions this compound as a versatile scaffold for metabolic tracers, peptide therapeutics, and isotopic labeling studies. The copper-catalyzed functionalizations and hydrolytic stability data provide critical benchmarks for applications requiring controlled chemical modification.

Scientific Research Applications

Cholane glycine deriv-d7 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.

Biology: Employed in studies involving bile acid transport and signaling in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.

Industry: Applied in the development of diagnostic assays and analytical methods for bile acid quantification.

Mechanism of Action

The mechanism of action of cholane glycine deriv-d7 involves its role as a bile acid conjugate. It interacts with bile acid receptors and transporters in the liver and intestines, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of these interactions and pathways in metabolic studies.

Comparison with Similar Compounds

Structural and Functional Comparisons

Glycocholate (C01921)

- Structure : Glycine conjugated to 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid .

- Molecular Formula: C₂₆H₄₃NO₆.

- Applications : Primary bile acid facilitating lipid digestion and cholesterol homeostasis.

- Key Difference : Lacks deuterium, limiting its use in quantitative mass spectrometry. Cholane glycine deriv-d7 offers isotopic distinction for precise metabolic tracking .

Glycodeoxycholic Acid (CAS 360-65-6)

- Structure : Glycine conjugated to 3α,12α-dihydroxy-5β-cholan-24-oic acid .

- Molecular Formula: C₂₆H₄₃NO₅.

- Applications : Secondary bile acid with surfactant properties; used in drug delivery systems .

- Key Difference : The absence of a 7α-hydroxyl group reduces hydrophilicity compared to glycocholate. This compound shares this structural framework but incorporates deuterium for analytical applications .

6-Substituted Cholane Derivatives (Compounds 7–19)

- Structure : Modifications at the C6 position (e.g., ethyl or hydroxyl groups) and varied side chains (e.g., COOH or OH at C23) .

- Key Difference : These derivatives prioritize receptor selectivity over isotopic labeling, unlike this compound, which is tailored for analytical precision .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP | Application |

|---|---|---|---|---|---|

| This compound | C₂₆H₃₅D₇NNaO₅ | ~479.6 | Glycine, deuterated methyl groups | ~1.8* | Mass spectrometry standard |

| Glycocholate | C₂₆H₄₃NO₆ | 465.6 | 3α,7α,12α-hydroxyls | 1.5 | Digestion, emulsification |

| Glycodeoxycholic acid | C₂₆H₄₃NO₅ | 449.6 | 3α,12α-hydroxyls | 2.1 | Drug delivery micelles |

| 6-Ethylcholane (Compound 19) | C₂₈H₄₆O₄ | 454.7 | C6 ethyl, C23 COOH | 3.2 | Dual FXR/GPBAR1 agonist |

*Estimated based on deuterium’s negligible impact on logP.

Q & A

Q. What are the key structural features and physicochemical properties of Cholane glycine deriv-d7, and how do they influence its biological interactions?

Methodological Answer: this compound is a deuterated bile acid derivative with a cholane steroid backbone (four fused rings), a glycine conjugate at C24, and seven deuterium substitutions. Key physicochemical properties include:

These properties enable micelle formation in aqueous environments and interactions with nuclear receptors (e.g., LXR, FXR). Deuterium substitution reduces metabolic degradation, enhancing utility as a stable isotope-labeled internal standard in LC-MS .

Q. How is this compound synthesized and characterized to ensure purity and structural fidelity?

Methodological Answer:

- Synthesis : Start with deoxycholic acid or glycodeoxycholic acid. Introduce deuterium via catalytic exchange (e.g., D2O under acidic conditions) or deuterated reagents (e.g., CD3I for methylation). Glycine conjugation is achieved via amide bond formation using carbodiimide crosslinkers .

- Characterization :

-

NMR : Confirm deuterium incorporation (absence of proton signals at substituted sites) and glycine conjugation (δ 3.8–4.2 ppm for CH2 groups) .

-

Mass Spectrometry : Exact mass verification (e.g., HRMS for M+H+ ion at m/z 476.65) and isotopic purity assessment .

-

HPLC : Purity >98% using C18 columns with UV detection at 210 nm .

Reproducibility requires detailed reporting of reaction conditions, purification steps (e.g., recrystallization solvents), and spectral data .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns (2.1 × 50 mm, 1.7 µm) with mobile phases: 0.1% formic acid in water (A) and acetonitrile (B). Quantify via MRM transitions (e.g., m/z 476.6 → 74.1 for deriv-d7 vs. 469.6 for non-deuterated analog) .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) to isolate from bile acids. Include deuterated internal standards (e.g., d4-taurocholic acid) to correct for matrix effects .

- Validation : Assess linearity (1–500 ng/mL), LOD/LOQ (0.5/1.5 ng/mL), and recovery (>85%) per FDA guidelines .

Advanced Research Questions

Q. How to design experiments to study the metabolic pathways and receptor interactions of this compound in vitro and in vivo?

Methodological Answer:

- In Vitro :

- Receptor Binding : Use TR-FRET assays (e.g., LXRα co-activator recruitment) with HEK293 cells transfected with receptor plasmids. Compare deriv-d7 to non-deuterated analogs to assess deuterium effects .

- Metabolic Stability : Incubate with hepatocytes (human/mouse) and monitor degradation via LC-MS. Calculate half-life (t1/2) and intrinsic clearance .

- In Vivo :

- Tracer Studies : Administer deriv-d7 (IV/oral) to bile duct-cannulated rodents. Collect bile, plasma, and feces. Use isotopomer analysis (e.g., 13C-labeling) to track microbial deconjugation .

Q. How to resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Methodological Answer: Contradictions often arise from differences in experimental setups. Follow this protocol:

- Controlled Stability Studies :

- Prepare solutions in buffers (pH 2–9) and store at 4°C, 25°C, and 37°C. Sample at 0, 24, 48, and 72 hours.

- Analyze degradation via LC-MS and DSC (glass transition temperature changes) .

- Data Interpretation :

- Use Arrhenius plots to model degradation kinetics. Identify pH-dependent hydrolysis (amide bond cleavage at pH <3) versus oxidation (hydroxyl group at C3) .

- Address discrepancies by standardizing buffer ionic strength and oxygen levels .

Q. What strategies optimize the use of this compound as an internal standard in complex matrices like serum or intestinal fluid?

Methodological Answer:

- Matrix Matching : Spike deriv-d7 into analyte-free matrix (e.g., charcoal-stripped serum) to mimic sample composition.

- Cross-Validation : Compare deriv-d7 against alternative standards (e.g., d4-glycocholic acid) to confirm absence of isobaric interference .

- Normalization : Apply correction factors based on recovery rates in spiked samples (e.g., 10–100 ng/mL) to account for ion suppression/enhancement .

Q. How to assess the impact of deuterium substitution on the biological activity of this compound compared to its non-deuterated counterpart?

Methodological Answer:

- Computational Modeling : Perform MD simulations to compare hydrogen bonding and steric effects of deuterium in receptor-binding pockets (e.g., FXR ligand-binding domain) .

- In Vitro/In Vivo Correlation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.